molecular formula C9H13NS B13631669 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine

Cat. No.: B13631669
M. Wt: 167.27 g/mol
InChI Key: IERIJGGZPGVBRE-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to an amine group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarboxaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldoxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog with similar biological activity.

    Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.

    Cyclopropylamine: Shares the cyclopropane ring but lacks the thiophene moiety.

Uniqueness

1-(2-(Thiophen-2-yl)ethyl)cyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H13NS/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-2,7H,3-6,10H2

InChI Key

IERIJGGZPGVBRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=CS2)N

Origin of Product

United States

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